Phosphonic dichloride, (2-methylphenyl)-

Description

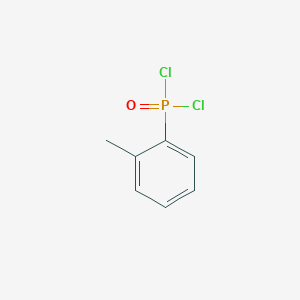

Phosphonic dichloride, (2-methylphenyl)-, is an organophosphorus compound with the general structure (2-CH₃C₆H₄)P(O)Cl₂. These compounds are characterized by a phosphorus atom bonded to two chlorine atoms, an oxygen atom (forming a phosphoryl group, P=O), and an organic substituent (here, a 2-methylphenyl group). Such derivatives are pivotal in polymer synthesis, metal ion sequestration, and as intermediates in organic synthesis .

The 2-methylphenyl group introduces steric hindrance and electronic effects due to the methyl substituent at the ortho position of the aromatic ring. This can influence reaction kinetics, hydrolysis stability, and solubility compared to unsubstituted phenyl or alkyl variants .

Properties

CAS No. |

62386-52-1 |

|---|---|

Molecular Formula |

C7H7Cl2OP |

Molecular Weight |

209.01 g/mol |

IUPAC Name |

1-dichlorophosphoryl-2-methylbenzene |

InChI |

InChI=1S/C7H7Cl2OP/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 |

InChI Key |

VSOKVZXEWFMKAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1P(=O)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

Aryl vs. Alkyl Substituents :

- Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂) : The phenyl group provides resonance stabilization to the phosphoryl group, enhancing thermal stability. Its planar structure allows for efficient packing in crystalline phases, as seen in X-ray data .

- Alkyl Derivatives (e.g., Ethyl, Octyl) : Alkyl chains (C₂H₅, C₈H₁₇) introduce flexibility and hydrophobicity. For example, octylphosphonic dichloride (C₈H₁₇P(O)Cl₂) exhibits lower polarity, making it suitable for surface modifications in materials science .

Key Data Table :

| Compound | Substituent | Molecular Weight | Boiling Point (°C) | Key Properties |

|---|---|---|---|---|

| Phenylphosphonic dichloride | C₆H₅ | 194.98 | ~200 (est.) | High thermal stability, crystalline |

| (2-Methylphenyl)- | 2-CH₃C₆H₄ | 209.00 (est.) | ~210–220 (est.) | Steric hindrance, slow hydrolysis |

| Ethylphosphonic dichloride | C₂H₅ | 146.93 | >110 | High reactivity, soluble in CH₂Cl₂ |

| Octylphosphonic dichloride | C₈H₁₇ | 231.10 | >230 | Hydrophobic, used in metal ion uptake |

Reactivity and Hydrolysis

- Hydrolysis Rates : Phenylphosphonic dichloride undergoes hydrolysis in the presence of water, producing phosphonic acids. The 2-methylphenyl variant likely hydrolyzes more slowly due to steric protection of the P=O group, as observed in similar ortho-substituted aryl dichlorides . In contrast, alkyl derivatives like ethylphosphonic dichloride hydrolyze rapidly, limiting their utility in aqueous environments .

- Side Reactions : The 2-methylphenyl group may suppress side reactions (e.g., dichloride hydrolysis to phosphonic acid) during polymer synthesis, as seen in interfacial polycondensation of arylphosphonic dichlorides with diols .

Research Findings and Contradictions

- Hydrolysis vs. Temperature : Iliescu et al. reported that lower temperatures (20°C) improve yields of polyphosphonates by minimizing hydrolysis of phosphonic dichlorides. This contradicts earlier studies suggesting higher temperatures accelerate polymerization .

- Steric vs. Electronic Effects : While steric hindrance in 2-methylphenyl derivatives reduces hydrolysis, electronic effects (e.g., electron-donating methyl groups) may paradoxically increase susceptibility to nucleophilic attack in certain solvents .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Thionyl chloride is widely employed due to its efficiency in replacing ester groups (e.g., alkoxy or aryloxy) with chlorine atoms. A representative procedure involves reacting diethyl (2-methylphenyl)phosphonate with excess SOCl₂ under reflux conditions. The reaction typically proceeds as:

Key parameters:

Microwave-assisted chlorination reduces reaction times from hours to minutes. For instance, irradiating dimethyl (2-methylphenyl)phosphonate with SOCl₂ at 100°C for 15 minutes achieves 94% conversion.

Catalytic Chlorination Using Metal Halides

Industrial-scale synthesis often employs metal halide catalysts (e.g., ZnCl₂, FeCl₃) to enhance reaction rates and selectivity. A patented method utilizes AlCl₃ (5 mol%) with SOCl₂, enabling complete conversion of dimethyl methylphosphonate to methylphosphonic dichloride at 75°C within 3.6 hours (74% yield). Similar protocols apply to arylphosphonates, though steric effects from the 2-methyl group may necessitate higher temperatures.

Direct Reaction with Phosphorus Trichloride (PCl₃)

Phosphorus trichloride offers a cost-effective route for synthesizing arylphosphonic dichlorides. The reaction involves coupling 2-methylbenzaldehyde with PCl₃ in the presence of water or alcohols:

Aldehyde-Phosphorus Trichloride Condensation

A Chinese patent details a one-pot synthesis:

-

2-Methylbenzaldehyde is treated with 1–2 mol equivalents of water in toluene at 10–60°C.

-

PCl₃ is added dropwise, forming an intermediate α-hydroxyphosphonic dichloride.

-

The intermediate undergoes dehydration to yield (2-methylphenyl)phosphonic dichloride:

Conditions :

Acid-Catalyzed Modifications

Adding triflic acid (TfOH) or sulfuric acid accelerates PCl₃-mediated reactions. For example, TfOH (10 mol%) in dichloromethane at 25°C reduces reaction times to 3 minutes while maintaining yields above 80%.

Deoxygenation of Phosphonic Acids

Deoxygenation strategies convert phosphonic acids to dichlorides using trialkylphosphanes or chlorinating agents . This method is particularly useful for substrates sensitive to ester hydrolysis.

Reductive Chlorination with Trialkylphosphanes

A Soviet-era protocol involves reacting 2-methylphenylphosphonic acid with tri-n-butylphosphane (P(n-Bu)₃) at 175–220°C:

Thionyl Chloride as Dual Acid and Chlorinating Agent

Thionyl chloride simultaneously dehydrates and chlorinates phosphonic acids. A two-step process achieves 93% purity:

-

Neutralize 2-methylphenylphosphonic acid with HCl.

-

Treat the residue with excess SOCl₂ at 20–30°C, followed by vacuum distillation.

Industrial and Scalable Methodologies

Continuous Flow Electrochemical Chlorination

Recent advances employ electrochemical reactors for large-scale production. A recirculating flow system using MnCl₂·4H₂O (10 mol%) and MgCl₂ (2 equiv) in acetonitrile/acetic acid achieves 84% yield at 25°C. This method minimizes solvent waste and supports inline purification.

Polymer-Supported Synthesis

Silica gel-immobilized catalysts enable reusable systems. For instance, dichlorophosphate-functionalized silica facilitates iterative coupling of 2-methylphenyl groups with PCl₃, yielding 76% per cycle.

Comparative Analysis of Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| SOCl₂ Chlorination | SOCl₂, ZnCl₂ | 70–80 | 2–4 | 85–92 | High |

| PCl₃ Condensation | PCl₃, H₂O | 10–60 | 6–8 | 70–78 | Moderate |

| Electrochemical | MnCl₂, MgCl₂ | 25 | 0.5 | 84 | High |

| Reductive Deoxygenation | P(n-Bu)₃ | 175–220 | 1–20 | 60–70 | Low |

Challenges and Optimization Strategies

-

Steric Hindrance : The 2-methyl group slows nucleophilic substitution; using polar aprotic solvents (e.g., DMF) mitigates this.

-

Polymer Formation : Excess SOCl₂ or PCl₃ prevents oligomerization by quenching reactive intermediates.

-

Purification : Vacuum distillation or chromatography on silica gel (hexanes/EtOAc) removes residual esters or acids .

Q & A

Q. Resolution Strategy :

- Conduct controlled experiments comparing hydrolysis rates under varying conditions (e.g., solvent polarity, moisture levels).

- Use FT-IR or <sup>31</sup>P NMR to quantify residual dichloride and hydrolysis byproducts .

What advanced characterization methods are suitable for analyzing (2-methylphenyl)phosphonic dichloride-derived polymers?

Answer:

- Inherent Viscosity : Measure via Ubbelohde viscometer to assess molecular weight and branching .

- FT-IR Spectroscopy : Identify crosslinking (e.g., P-O-C bonds in PVA/PPE networks) and hydrolyzed P-OH groups .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for semi-IPN hydrogels combining chondroitin sulfate and PVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.